molecular formula C12H25ClN2O3S B6650472 N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride

N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride

Cat. No.: B6650472
M. Wt: 312.86 g/mol
InChI Key: BJUKQCXXJWSSGN-UHFFFAOYSA-N
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Description

N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with an oxan-3-ylsulfonyl group and a methanamine moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S.ClH/c1-13-9-11-4-6-14(7-5-11)18(15,16)12-3-2-8-17-10-12;/h11-13H,2-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUKQCXXJWSSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)S(=O)(=O)C2CCCOC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride typically involves multiple steps:

    Formation of Piperidine Intermediate: The initial step involves the preparation of a piperidine intermediate. This can be achieved through the reaction of piperidine with suitable sulfonylating agents under controlled conditions.

    Introduction of Oxan-3-ylsulfonyl Group: The oxan-3-ylsulfonyl group is introduced via a sulfonylation reaction, where the piperidine intermediate reacts with oxan-3-ylsulfonyl chloride in the presence of a base such as triethylamine.

    N-Methylation: The N-methylation of the piperidine nitrogen is carried out using methyl iodide or methyl sulfate in the presence of a base like sodium hydride.

    Formation of Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methanamine moiety, where nucleophiles like halides or alkoxides replace the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium halides or alkoxides in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine
  • N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrobromide

Uniqueness

N-methyl-1-[1-(oxan-3-ylsulfonyl)piperidin-4-yl]methanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

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